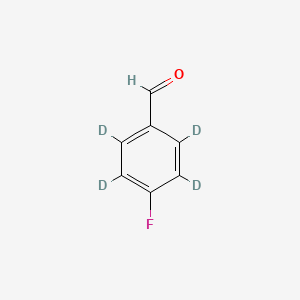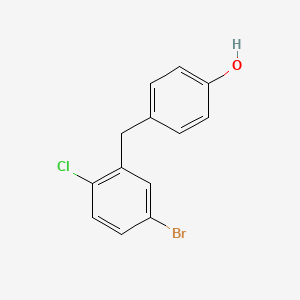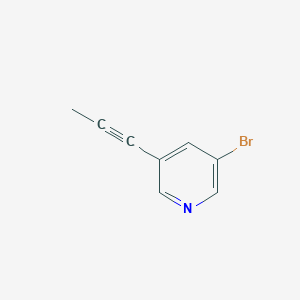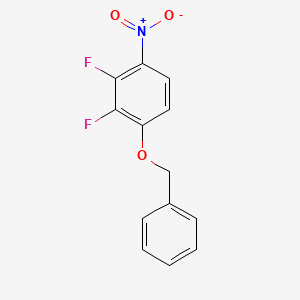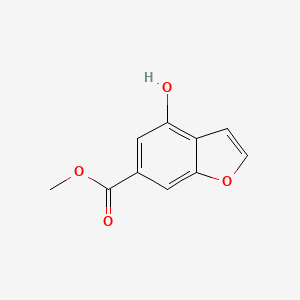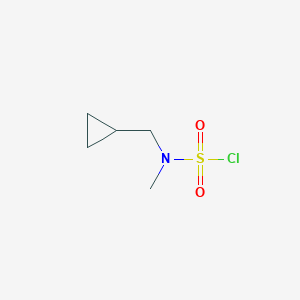
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Übersicht
Beschreibung
“N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” is a complex organic compound. It contains a cyclopropyl group, which is a three-carbon alkyl substituent derived from cyclopropane1. The compound also contains a methylsulfamoyl chloride group. However, detailed information about this specific compound is not readily available2.
Synthesis Analysis
The synthesis of cyclopropyl compounds often involves reactions with carbenes or cycloalkenes3. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides3. However, the specific synthesis process for “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” is not explicitly mentioned in the available literature42.
Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” is not directly available. However, the cyclopropyl group, a key component of this compound, is a three-carbon ring structure5. The bond distances and bond angles in cyclopropyl groups have been studied6. The compound also contains a sulfamoyl chloride group, but its specific interaction with the cyclopropylmethyl group in this compound is not detailed in the available resources7.Chemical Reactions Analysis
Cyclopropyl compounds can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions3. However, the specific chemical reactions involving “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not explicitly mentioned in the available literature38.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not directly available. However, some properties of cyclopropylmethyl chloride, a related compound, are known. For instance, it has a melting point of -91°C, a boiling point of 87-89 °C, and a density of 0.98 g/mL at 25 °C2.Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Compounds
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers via formal SN2′ substitution of bromocylopropanes . These compounds are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The compound was obtained according to typical procedure B from 62.0 mg (0.201 mmol, 1.00 equiv.) of (1 R,2 S)-1-bromo-N, N-diethyl-2-methyl-2-phenylcyclopropane-1-carboxamide (20ac), employing N-ethylaniline (25l) (75.0 μL, 0.600 mmol, 3.00 equiv.) as pronucleophile .
Application 2: Synthetic Approaches and Applications of Sulfonimidates
- Summary of the Application : This review explores the synthesis of the organosulfur (VI) species named sulfonimidates, focusing on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents, and investigates their recent resurgence in interest as intermediates to access other important organosulfur compounds .
- Methods of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Results or Outcomes : Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached. The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Safety And Hazards
The safety and hazards associated with “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not directly available. However, related compounds such as cyclopropylmethyl chloride have associated hazards, including flammability and potential health risks29.
Zukünftige Richtungen
The future directions for “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not directly available. However, cyclopropyl compounds are of interest in organic chemistry and medicinal chemistry, and new synthetic methods and applications are being explored310.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)4-5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRTVPRJLPKURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



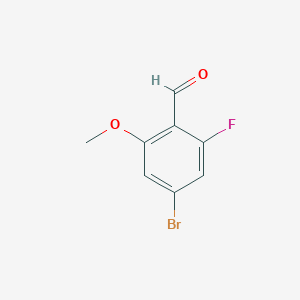
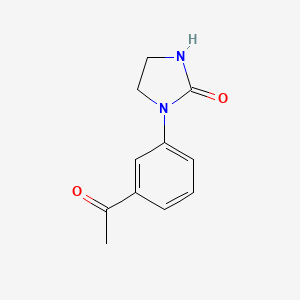
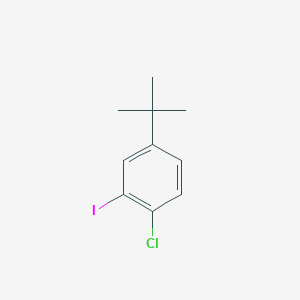
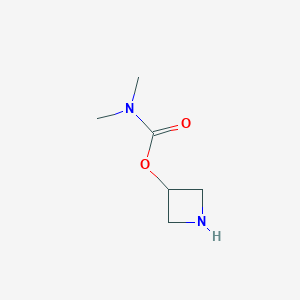
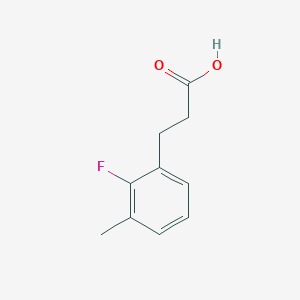
![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)

